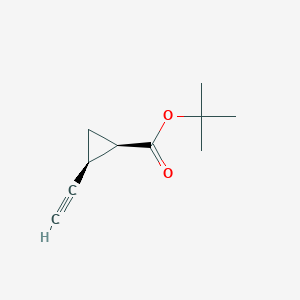

Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

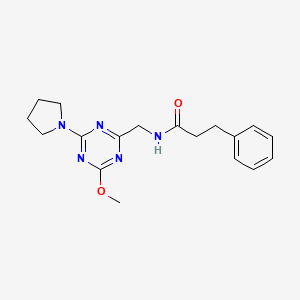

Tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Generation and Reactions with Lithiated Compounds

Tert-butyl and its derivatives, such as 2,6-di(tert-butyl)-4-methylphenyl (BHT) cyclopropanecarboxylates, are lithiated and react with various electrophiles to form α-substituted BHT esters. These esters can be further processed into corresponding carboxylic acids or cyclopropanemethanols through cleavage or reduction reactions, respectively (Häner, Maetzke, & Seebach, 1986).

Reactivity with tert-Butylcarbene

The reactivity of tert-butylcarbene in various solvents shows differential product formation, highlighting the solvent's role in chemical reactions involving carbene intermediates (Ruck & Jones, 1998).

Physicochemical and Pharmacokinetic Properties

The tert-butyl group's incorporation into bioactive compounds often leads to modulation of their physicochemical and pharmacokinetic properties. Alternative substituents to the tert-butyl group have been evaluated for their impact on these properties (Westphal et al., 2015).

Synthesis of Cyclic Amino Acid Ester

Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, has been synthesized and characterized, demonstrating the structural complexity that can be achieved with tert-butyl derivatives (Moriguchi et al., 2014).

Versatile Building Blocks for Synthetic Chemistry

Tert-butyl phenylazocarboxylates serve as versatile intermediates in synthetic organic chemistry, enabling nucleophilic substitutions and radical reactions for the modification of the benzene ring (Jasch, Höfling, & Heinrich, 2012).

Mecanismo De Acción

Biochemical Pathways

The action of AT11743 affects the glucose metabolism pathway . By inhibiting glucose transporters, it disrupts glucose uptake and metabolism, leading to changes in cellular energy production . The increase in aspartate levels indicates an enhancement of the aspartate-argininosuccinate shunt, a part of the urea cycle and the malate-aspartate shuttle, which are crucial for the transfer of reducing equivalents across the mitochondrial membrane .

Result of Action

The molecular and cellular effects of AT11743’s action include a collapse in NADH pools and a striking accumulation of aspartate . This indicates a dramatic shift towards oxidative phosphorylation in the mitochondria . Furthermore, AT11743 synergizes with electron transport inhibitors to induce cell death , suggesting potential anti-cancer effects.

Propiedades

IUPAC Name |

tert-butyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-5-7-6-8(7)9(11)12-10(2,3)4/h1,7-8H,6H2,2-4H3/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQUFTNRQVFWCQ-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC1C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2691263.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one](/img/structure/B2691264.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2691265.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2691271.png)

![2-[(4-Azidopiperidin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2691274.png)

![N-(5-{(Z)-2-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]vinyl}-3-methylisoxazol-4-yl)propanamide](/img/structure/B2691276.png)

![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-[2-(2-furyl)-1-methylethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2691279.png)

![2-[(3,4-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2691280.png)